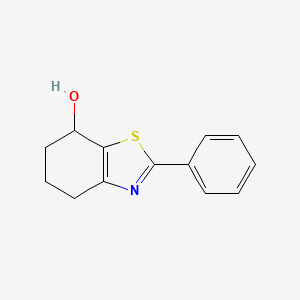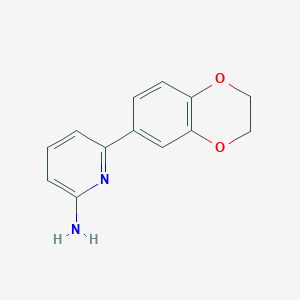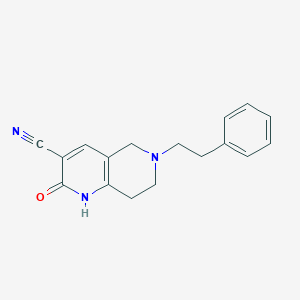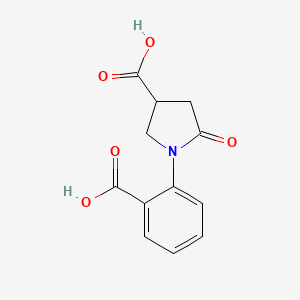
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
Übersicht
Beschreibung
“2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol” is a chemical compound with the IUPAC name 2-phenyl-5,6-dihydro-1,3-benzothiazol-7 (4H)-one . It has a molecular weight of 229.3 and is typically stored at room temperature . The compound is in the form of a powder .
Synthesis Analysis
An efficient method has been developed for the enantioselective synthesis of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles containing chiral substituents at the nitrogen atom . This method is based on opening of the epoxide fragment of 1-phenylethynyl-7-oxabicyclo . The reaction occurs with the more readily available lithium phenylacetylide to give the tertiary alcohol 2 in high yield (82%) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11NOS/c15-11-8-4-7-10-12 (11)16-13 (14-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 .
Chemical Reactions Analysis
The compound has been used in the synthesis of novel mono azo dyes derived from 4,5,6,7-tetrahydro-1,3-benzothiazole . These azo dyes have been found to be effective inhibitors in 1 M HCl .
Physical And Chemical Properties Analysis
The compound has a melting point of 120-123 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Complexes with Metal Ions
- Field : Coordination Chemistry
- Application : This compound has been used to synthesize complexes with various metal ions, including Cu (II), Co (II), Ni (II), Zn (II), and Cd (II) .
- Method : The synthesis involves the reaction of the ligand with the respective metal ions .
- Results : The synthesized complexes have been explored for their biological studies such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and anticancer . All the prepared compounds exhibited significant DPPH radical scavenging results compared with the standard ascorbic acid . In addition, tested compounds showed moderate to good anticancer activity against A549, Jurkat, and K562 cell lines .
-
Synthesis of Azo and Hydrazine Phenyl Ligand Derivatives
- Field : Organic Chemistry
- Application : This compound has been used in the synthesis of novel azo and hydrazine phenyl ligand derivatives .
- Method : The synthesis involves the reaction of the compound with hydrazine .
- Results : The synthesized compounds have shown potential as biologically active agents .
- Synthesis of 2-Phenyl-4,5,6,7-Tetrahydro-1
- Field : Organic Chemistry
- Application : This compound has been used in the synthesis of 2-Phenyl-4,5,6,7-Tetrahydro-1 .
- Method : The synthesis involves the reaction of the compound with petroleum ether–ethyl acetate (100:1) as eluent .
- Results : The synthesized compounds have shown potential as biologically active agents .
- Synthesis of 2-Phenyl-4,5,6,7-Tetrahydro-1
- Field : Organic Chemistry
- Application : This compound has been used in the synthesis of 2-Phenyl-4,5,6,7-Tetrahydro-1 .
- Method : The synthesis involves the reaction of the compound with petroleum ether–ethyl acetate (100:1) as eluent .
- Results : The synthesized compounds have shown potential as biologically active agents .
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c15-11-8-4-7-10-12(11)16-13(14-10)9-5-2-1-3-6-9/h1-3,5-6,11,15H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQIRFYLRZBNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N=C(S2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[1-Cyclobutylamino-2-phenylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422563.png)
![2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine](/img/structure/B1422565.png)







![3-[(Difluoromethyl)sulfanyl]thiophene-2-carboxylic acid](/img/structure/B1422577.png)
![3-[4-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1422579.png)

![N'-[1-Cyclobutylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422583.png)
![N'-[1-Amino-2-(2-chlorophenoxy)ethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422584.png)